

# AZD4144: A Comparative Analysis of Preclinical Data and Clinical Trial Results

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**AZD4144** is an orally active, potent, and selective inhibitor of the NLRP3 (NACHT, LRR, and PYD domains-containing protein 3) inflammasome.[1][2] The NLRP3 inflammasome is a key component of the innate immune system that, when activated, triggers the release of proinflammatory cytokines, including interleukin-1 $\beta$  (IL-1 $\beta$ ) and interleukin-18 (IL-18).[3] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases. **AZD4144** is currently in clinical development for cardiorenal and other inflammatory conditions. [4] This guide provides a comprehensive comparison of the preclinical data and the available clinical trial results for **AZD4144**, offering insights into its translational potential.

### **Mechanism of Action**

**AZD4144** directly targets and inhibits the NLRP3 inflammasome. Preclinical studies have shown that it binds to the ATP-hydrolysis motif (NACHT region) of NLRP3.[4] This action prevents the conformational changes required for inflammasome assembly and subsequent activation of caspase-1, thereby inhibiting the processing and release of IL-1β and IL-18.

Below is a diagram illustrating the NLRP3 inflammasome signaling pathway and the point of intervention for **AZD4144**.





Click to download full resolution via product page

Caption: NLRP3 Inflammasome Signaling Pathway and AZD4144 Inhibition.



### **Preclinical Data**

The preclinical evaluation of **AZD4144** demonstrated its high potency and selectivity for the NLRP3 inflammasome.

## **In Vitro Potency**

The inhibitory activity of AZD4144 was assessed in various cell-based assays.

| Assay                                | Cell Line                   | Stimulus           | Parameter | Value    | Reference |
|--------------------------------------|-----------------------------|--------------------|-----------|----------|-----------|
| NLRP3 Puncta Formation               | THP-1-ASC-<br>GFP           | Nigericin +<br>LPS | EC50      | 0.082 μΜ | [1]       |
| IL-1β<br>Release                     | THP-1<br>human<br>monocytes | Nigericin          | IC50      | 0.027 μΜ | [1]       |
| IL-1β<br>Release                     | THP-1<br>human<br>monocytes | BzATP              | IC50      | 0.01 μΜ  | [1]       |
| NLRP3<br>Inflammasom<br>e Inhibition | -                           | -                  | IC50      | 76 nM    | [4]       |

## **In Vivo Efficacy**

The efficacy of **AZD4144** was evaluated in a mouse model of LPS/ATP-induced inflammation.



| Animal Model                                   | Dosing                     | Parameter                          | Result         | Reference |
|------------------------------------------------|----------------------------|------------------------------------|----------------|-----------|
| LPS/ATP-<br>induced<br>BALB/cAJcl mice         | 3 mg/kg, p.o., single dose | IL-1β production                   | 82% inhibition | [1]       |
| LPS/ATP-<br>induced<br>inflammation in<br>mice | 10 mg/kg                   | Minimum<br>Effective Dose<br>(MED) | Achieved       | [5]       |

# **Pharmacokinetics and Safety**

Preclinical pharmacokinetic and safety assessments indicated a favorable profile for clinical development.

| Parameter                 | Species                        | Value         | Reference |
|---------------------------|--------------------------------|---------------|-----------|
| Log D                     | -                              | 2.67          | [4]       |
| Plasma Protein<br>Binding | Human                          | 7.7%          | [4]       |
| hERG Inhibition           | Chinese hamster ovary K1 cells | IC50: > 40 μM | [1]       |

Initial lead compounds in the series showed liabilities such as phospholipidosis and genotoxicity, which were overcome through structural modifications leading to **AZD4144**.[4] In vitro studies of **AZD4144** demonstrated a good safety profile with no reported cardio-, hepatic, or genotoxicity.[4]

# Experimental Protocols: Preclinical LPS/ATP-Induced Inflammation Mouse Model

This model is a standard two-step in vivo method to study NLRP3 inflammasome activation.





#### Click to download full resolution via product page

Caption: Workflow for the LPS/ATP-Induced Inflammation Mouse Model.

- Animal Model: BALB/cAJcl mice are used.
- Drug Administration: A single oral dose of AZD4144 is administered.
- Priming: Lipopolysaccharide (LPS) is injected intraperitoneally (i.p.) to prime the NLRP3 inflammasome.
- Activation: Adenosine triphosphate (ATP) is subsequently injected i.p. to activate the inflammasome.
- Sample Collection: Blood samples are collected at specified time points after ATP injection.
- Analysis: Plasma levels of IL-1β are measured to assess the inhibitory effect of **AZD4144**.

#### **Clinical Trial Data**

**AZD4144** has progressed into Phase I and planned Phase II clinical trials to evaluate its safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) in humans.

#### **Phase I Studies in Healthy Volunteers**

Several Phase I studies have been conducted in healthy volunteers to establish the initial safety and PK profile of **AZD4144**.



| Trial Identifier | Status    | Population                                                  | Study Design                                                                                            | Primary<br>Objectives                                                                          |
|------------------|-----------|-------------------------------------------------------------|---------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------|
| NCT06122714      | Completed | Healthy Volunteers (including Japanese and Chinese cohorts) | Randomized, single-blind, placebo- controlled, single and multiple ascending doses                      | Safety,<br>Tolerability, PK,<br>PD                                                             |
| NCT06948006      | Completed | Healthy<br>Volunteers                                       | Open-label,<br>randomized,<br>crossover                                                                 | Compare PK of<br>two formulations,<br>assess food and<br>omeprazole<br>effect on PK[6]         |
| NCT06491550      | Ongoing   | Healthy<br>Volunteers                                       | Randomized,<br>single-blind,<br>placebo-<br>controlled, single<br>and multiple<br>ascending IV<br>doses | Safety, Tolerability, PK, PD of IV formulation, assess DDI with rosuvastatin and furosemide[7] |
| NCT06942923      | Completed | Participants with<br>Obesity                                | Randomized,<br>placebo-<br>controlled,<br>parallel group                                                | Safety, Tolerability, PD with repeated daily oral dosing[8]                                    |

## Phase Ib/IIa Studies in Patient Populations

AZD4144 is also being evaluated in patients with specific inflammatory conditions.



| Trial Identifier | Status             | Population                                                              | Study Design                                                        | Primary<br>Objectives             |
|------------------|--------------------|-------------------------------------------------------------------------|---------------------------------------------------------------------|-----------------------------------|
| NCT06675175      | Ongoing            | Patients with Atherosclerotic Cardiovascular and Chronic Kidney Disease | Phase Ib,<br>randomized,<br>double-blind,<br>placebo-<br>controlled | Safety,<br>Tolerability, PD       |
| NCT07215702      | Not yet recruiting | Patients with Sepsis- associated Acute Kidney Injury                    | Phase IIa, randomized, double-blind, placebo- controlled            | Efficacy, Safety,<br>Tolerability |

#### **Clinical Trial Results**

As of the latest available information, detailed quantitative results from the completed Phase I trials have not been publicly disclosed. The primary outcomes of these studies focus on safety and tolerability, with secondary objectives including characterization of the pharmacokinetic and pharmacodynamic profiles. The ongoing and planned studies in patient populations will provide further insights into the therapeutic potential of **AZD4144**.

## **Comparison of Preclinical and Clinical Findings**

Direct quantitative comparison of the preclinical efficacy data with clinical results is currently limited by the lack of published clinical pharmacodynamic data. However, a qualitative comparison can be made.



| Aspect              | Preclinical Data                                                                             | Clinical Trial Data (to date)                                                                                                                              |  |
|---------------------|----------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------|--|
| Mechanism of Action | Potent and selective inhibition of the NLRP3 inflammasome demonstrated in vitro and in vivo. | Clinical studies are designed to confirm the mechanism of action through pharmacodynamic assessments (e.g., IL-1 $\beta$ inhibition). Results are pending. |  |
| Efficacy            | Significant inhibition of IL-1β production in a mouse model of acute inflammation.           | Efficacy is being evaluated in ongoing and planned Phase Ib/IIa studies in relevant patient populations.                                                   |  |
| Safety              | Good in vitro safety profile. Overcame initial lead compound liabilities.                    | Phase I studies in healthy volunteers have been completed, suggesting an acceptable safety and tolerability profile to proceed to patient studies.         |  |
| Pharmacokinetics    | Characterized in multiple preclinical species.                                               | Phase I studies have extensively characterized the single and multiple dose pharmacokinetics in humans, including the effects of food and other drugs.     |  |

## Conclusion

The preclinical data for **AZD4144** strongly support its development as a potent and selective NLRP3 inflammasome inhibitor. The compound has demonstrated significant efficacy in a relevant animal model of inflammation and possesses a favorable preclinical safety and pharmacokinetic profile. The progression of **AZD4144** through Phase I clinical trials in healthy volunteers and into studies with patient populations indicates that the initial clinical data on safety and tolerability are encouraging.



The forthcoming results from the ongoing and planned clinical trials, particularly the pharmacodynamic data on NLRP3 inflammasome inhibition in humans and the efficacy data from patient studies, will be crucial in validating the translational potential of **AZD4144**. This comparison guide will be updated as new data becomes publicly available.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of AZD4144, a Selective and Potent NLRP3 Inhibitor for the Treatment of Inflammatory Diseases PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of AZD-4144, a potent, direct and selective NLPR3 inflammasome inhibitor | BioWorld [bioworld.com]
- 5. AZD4144 for Healthy Subjects · Info for Participants · Phase Phase 1 Clinical Trial 2025 |
   Power | Power [withpower.com]
- 6. tipranks.com [tipranks.com]
- 7. A Study to Assess the Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of AZD4144 as well as the Impact of AZD4144 on the Pharmacokinetics of Rosuvastatin and Furosemide in Healthy Participants [astrazenecaclinicaltrials.com]
- 8. A study to investigate the safety, tolerability and pharmacodynamics of AZD4144 in participants with obesity [astrazenecaclinicaltrials.com]
- To cite this document: BenchChem. [AZD4144: A Comparative Analysis of Preclinical Data and Clinical Trial Results]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15614689#azd4144-clinical-trial-results-versuspreclinical-data]

#### **Disclaimer & Data Validity:**



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com